2-(Diethylamino)ethyl acrylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl acrylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is an ester of acrylic acid and is characterized by the presence of a diethylamino group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl acrylate hydrochloride typically involves the esterification of acrylic acid with 2-(Diethylamino)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The resulting ester is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl acrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the diethylamino group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)ethyl acrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. The compound’s reactivity allows for the creation of materials with specific properties.
Biology: The compound is used in the development of biocompatible materials and drug delivery systems. Its ability to form hydrogels makes it valuable in tissue engineering and regenerative medicine.
Medicine: It is explored for its potential in creating drug delivery vehicles and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of coatings, adhesives, and sealants. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl acrylate hydrochloride involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active components that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl acrylate: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(Aminoethyl) methacrylate: Contains an amino group and is used in similar applications.
2-(Hydroxyethyl) acrylate: Contains a hydroxy group and is used in the synthesis of hydrogels and other materials.
Uniqueness
2-(Diethylamino)ethyl acrylate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the diethylamino group enhances its solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical interactions and properties.
Properties
CAS No. |
26536-86-7 |
---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-(diethylamino)ethyl prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-9(11)12-8-7-10(5-2)6-3;/h4H,1,5-8H2,2-3H3;1H |
InChI Key |
JIFFDTCEOLTGAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C=C.Cl |
Related CAS |
54076-93-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.